
Dextrorphan
Vue d'ensemble
Description
Dextrorphan est un composé psychoactif appartenant à la classe des morphinanes. Il est principalement connu pour son rôle d'antitussif (suppresseur de la toux) et, à des doses plus élevées, comme hallucinogène dissociatif. This compound est l'énantiomère dextrogyre de la racémorphane, l'énantiomère lévogyre étant la lévorphanol. Il est produit par O-déméthylation du dextrométhorphane par l'enzyme cytochrome P450 2D6 (CYP2D6) .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le dextrorphan est synthétisé à partir du dextrométhorphane par une réaction d'O-déméthylation. Ce processus implique l'élimination d'un groupe méthyle du groupe méthoxy lié au cycle aromatique du dextrométhorphane. La réaction est catalysée par l'enzyme cytochrome P450 2D6 (CYP2D6) .
Méthodes de Production Industrielle : Dans les environnements industriels, la production de this compound implique l'utilisation de méthodes biotechnologiques avancées pour améliorer l'efficacité et le rendement du processus d'O-déméthylation. L'utilisation d'enzymes CYP2D6 recombinantes et de conditions réactionnelles optimisées, telles que la température et le pH contrôlés, sont des pratiques courantes pour atteindre une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Pharmacodynamics of Dextrorphan
This compound's activity stems from its interaction with various receptors in the central nervous system. Key interactions include:
- NMDA Receptor Antagonist: this compound is a more potent antagonist of the NMDA receptor than its parent compound, dextromethorphan . This action accounts for the dissociative effects experienced at higher doses.
- Sigma Receptor Agonist: this compound binds to sigma σ1 and σ2 receptors .
- SERT and NET Blocker: this compound affects serotonin and norepinephrine reuptake .
The table below summarizes this compound's affinities for various receptors :
Site | Ki (nM) | Species |
---|---|---|
NMDAR(MK-801) | 486–906 | Rat |
σ1 | 118–481 | Rat |
σ2 | 11,325–15,582 | Rat |
MOR | 420->1,000 | RatHuman |
DOR | 34,700 | Rat |
KOR | 5,950 | Rat |
SERT | 401–484 | Rat |
NET | ≥340 | Rat |
DAT | >1,000 | Rat |
5-HT1A | >1,000 | Rat |
5-HT1B/1D | 54% at 1 μM | Rat |
5-HT2A | >1,000 | Rat |
α1 | >1,000 | Rat |
α2 | >1,000 | Rat |
β | 35% at 1 μM | Rat |
D2 | >1,000 | Rat |
H1 | 95% at 1 μM | Rat |
mAChRs | 100% at 1 μM | Rat |
nAChRs | 1,300–29,600 | Rat |
Values are Ki (nM), unless otherwise noted. The smaller the value, the more strongly the drug binds to the site.
Metabolism
This compound is a major metabolite of dextromethorphan, formed by O-demethylation, primarily via the CYP2D6 enzyme . It can also undergo further metabolism, but the specific pathways and enzymes involved are not detailed in the provided search results.
Applications De Recherche Scientifique
Pharmacological Mechanisms
Dextrorphan exhibits several pharmacological actions that contribute to its therapeutic applications:
- NMDA Receptor Antagonism : Similar to ketamine and phencyclidine, this compound blocks N-methyl-D-aspartate (NMDA) receptors, which can lead to dissociative effects and potential neuroprotective benefits in conditions like traumatic brain injury and stroke .
- Serotonin Receptor Interaction : this compound interacts with serotonin receptors, which may lead to serotonin syndrome when combined with other serotonergic agents. This property is being explored for its potential in treating mood disorders .
- Sigma Receptor Binding : this compound binds to sigma receptors, contributing to its antitussive effects without activating opioid receptors, making it a safer alternative for cough suppression .
Therapeutic Applications
This compound's therapeutic potential spans various medical conditions:
- Cough Suppression : this compound is primarily known for its use as an antitussive agent. Clinical trials have demonstrated its efficacy in reducing cough frequency and intensity in patients with upper respiratory tract infections .
-
Neurological Disorders : Research indicates that this compound may have antidepressant properties similar to ketamine. It has been investigated for conditions such as:
- Depression : Studies suggest rapid antidepressant effects when used alone or in combination with other agents like bupropion .
- Pseudobulbar Affect : Approved in combination with quinidine, this compound is used to manage emotional dysregulation associated with neurological conditions .
- Traumatic Brain Injury and Stroke : Limited studies suggest that this compound may improve certain neurological outcomes following these events .
- Pain Management : this compound has shown promise in alleviating various types of pain, including neuropathic and cancer-related pain. Its analgesic properties are under investigation in clinical settings .
Case Studies and Clinical Evidence
Several case studies highlight the applications of this compound:
- Antidepressant Effects :
- Pseudobulbar Affect :
- Neurological Improvement Post-Stroke :
Safety and Toxicity
While this compound has therapeutic benefits, it also poses risks of toxicity, particularly when abused. The ingestion of high doses can lead to adverse effects such as agitation, psychosis, and even coma due to its NMDA receptor antagonism . Monitoring and education regarding safe usage are critical components of managing its application.
Mécanisme D'action
Dextrorphan exerts its effects primarily through its action as an NMDA receptor antagonist. By blocking the NMDA receptor, this compound inhibits the excitatory neurotransmitter glutamate, leading to reduced neuronal excitability. This mechanism is responsible for its antitussive and dissociative effects. Additionally, this compound has affinity for sigma-1 receptors and acts as a serotonin and norepinephrine reuptake inhibitor, contributing to its psychoactive properties .
Comparaison Avec Des Composés Similaires
Dextromethorphan: The parent compound of dextrorphan, used as an over-the-counter cough suppressant.
Levorphanol: The levorotatory enantiomer of racemorphan, known for its potent analgesic properties.
Ketamine: Another NMDA receptor antagonist with dissociative anesthetic properties.
Comparison:
Dextromethorphan vs. This compound: this compound is more potent as an NMDA receptor antagonist and has a longer elimination half-life compared to dextromethorphan. .
This compound vs. Levorphanol: While both are enantiomers of racemorphan, levorphanol has significant opioid receptor activity, making it a potent analgesic, whereas this compound primarily acts on NMDA and sigma-1 receptors.
This compound vs. Ketamine: Both compounds are NMDA receptor antagonists, but ketamine is more widely used as an anesthetic and has a broader range of clinical applications.
Activité Biologique
Dextrorphan (DXO), a metabolite of dextromethorphan (DM), is a psychoactive compound belonging to the morphinan class. It exhibits a range of biological activities, including antitussive effects and potential therapeutic applications in various medical conditions. This article explores the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and relevant case studies.
Pharmacodynamics
This compound primarily acts as an NMDA receptor antagonist , which contributes to its psychoactive properties. It has been shown to have a higher affinity for NMDA receptors compared to dextromethorphan, thus enhancing its dissociative effects at elevated doses. The pharmacological profile of this compound includes interactions with several neurotransmitter systems:
Receptor | K_i (nM) | Species |
---|---|---|
NMDA | 486–906 | Rat |
Sigma-1 | 118–481 | Rat |
Sigma-2 | 11,325–15,582 | Rat |
Mu Opioid Receptor | 420 >1,000 | Rat, Human |
Delta Opioid Receptor | 34,700 | Rat |
Norepinephrine Transporter | ≥340 | Rat |
Serotonin Transporter | 401–484 | Rat |
These interactions indicate that this compound not only affects glutamatergic transmission but also modulates opioid and monoaminergic systems, which may contribute to its therapeutic and adverse effects .
Pharmacokinetics
This compound is produced through the O-demethylation of dextromethorphan by the enzyme CYP2D6. It has a longer elimination half-life than its parent compound, leading to accumulation in the bloodstream with repeated administration. Its pharmacokinetic profile suggests that it undergoes further metabolism into 3-Hydroxymorphinan (3-HM) via CYP3A4 or through glucuronidation .
Biological Effects and Research Findings
Recent studies have highlighted this compound's potential beyond its traditional use as a cough suppressant:
- Bactericidal Activity : A study demonstrated that this compound enhances bactericidal activity against Group A Streptococcus (GAS). Mice treated with this compound exhibited increased survival rates and reduced bacterial counts in infected tissues. The treatment also lowered serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its anti-inflammatory properties .
- Case Studies on Overdose : this compound abuse has been documented, particularly among adolescents. Reports indicate that overdose can lead to severe neurological symptoms resembling opioid toxicity. In two notable cases, patients who presented with respiratory depression were successfully treated with naloxone, highlighting the need for awareness regarding its potential for abuse and toxicity .
- Environmental Impact : this compound has been detected in wastewater treatment plants, raising concerns about its environmental presence and potential estrogenic activity. This finding underscores the importance of monitoring pharmaceutical contaminants in ecosystems .
Case Study 1: this compound in GAS Infection
In a controlled mouse model of GAS infection, treatment with this compound resulted in:
- Increased survival rates.
- Lower bacterial counts in infected tissues.
- Reduced inflammatory cytokine levels.
This study suggests that this compound may serve as an adjunct therapy alongside antibiotics in treating bacterial infections .
Case Study 2: this compound Abuse
A retrospective analysis of dextromethorphan abuse cases revealed:
Propriétés
IUPAC Name |
(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-PVAVHDDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014178 | |
Record name | Dextrorphan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-73-5 | |
Record name | Dextrorphan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextrorphan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextrorphan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dextrorphan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dextrorphan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXTRORPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B7QNO9WS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.